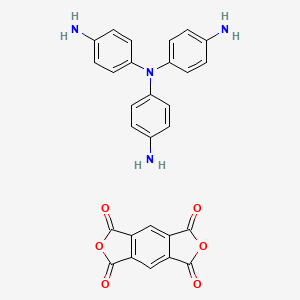
tert-Butylbis(2,2-dimethylpropyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- typically involves a two-step process :
Reaction of di-tert-butylchlorophosphine with neopentyl lithium: This step forms a lithium salt of di-tert-butylneopentylphosphine.
Reaction with an acid: The lithium salt is then reacted with an acid to produce the target compound, di-tert-butylneopentylphosphine.
Analyse Chemischer Reaktionen
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxygen and other oxidants due to its strong reducing properties.
Substitution: It can participate in substitution reactions, particularly in the formation of organometallic compounds.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents and conditions used in these reactions include palladium complexes, iridium and rhodium compounds, and various organic solvents . The major products formed from these reactions are typically organometallic compounds used in various catalytic processes .
Wissenschaftliche Forschungsanwendungen
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- has several scientific research applications:
Wirkmechanismus
The mechanism by which Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- exerts its effects primarily involves its role as a ligand in catalytic processes. It forms complexes with transition metals, facilitating various chemical reactions by stabilizing reactive intermediates and lowering activation energies . The molecular targets and pathways involved include palladium, iridium, and rhodium complexes used in cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- can be compared with other similar phosphine compounds such as:
Di-tert-butylphosphine: Similar in structure but lacks the neopentyl group, making it less bulky and potentially less effective in certain catalytic applications.
Tri-tert-butylphosphine: Contains an additional tert-butyl group, which can increase steric hindrance and affect its reactivity and selectivity in catalytic processes.
Dicyclohexylphenylphosphine: Another bulky phosphine ligand, but with different steric and electronic properties due to the cyclohexyl and phenyl groups.
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- is unique due to its specific combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications .
Eigenschaften
CAS-Nummer |
101069-13-0 |
|---|---|
Molekularformel |
C14H31P |
Molekulargewicht |
230.37 g/mol |
IUPAC-Name |
tert-butyl-bis(2,2-dimethylpropyl)phosphane |
InChI |
InChI=1S/C14H31P/c1-12(2,3)10-15(14(7,8)9)11-13(4,5)6/h10-11H2,1-9H3 |
InChI-Schlüssel |
DCTUDBQXXQGFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CP(CC(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
stannane](/img/structure/B14078198.png)
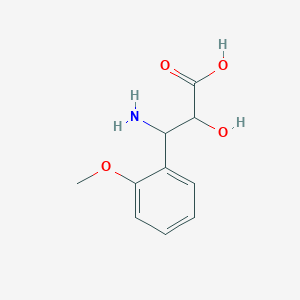

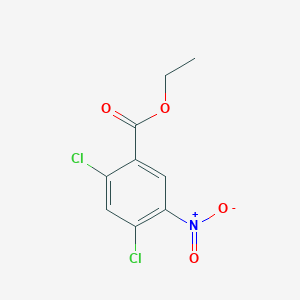

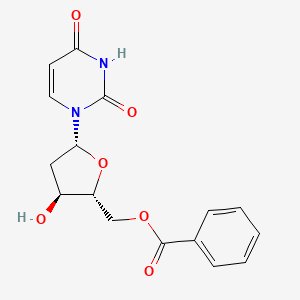
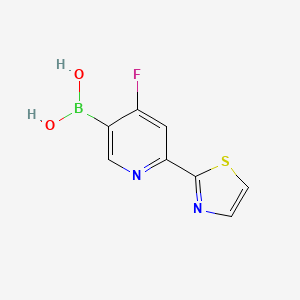

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester](/img/structure/B14078228.png)
![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
